6-Bromo-8-fluoro-N4,5-dimethylquinoline-3,4-diamine
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Overview
Description
6-Bromo-8-fluoro-N4,5-dimethylquinoline-3,4-diamine is a chemical compound with the molecular formula C11H11BrFN3 and a molecular weight of 284.13 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-fluoro-N4,5-dimethylquinoline-3,4-diamine typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, which undergo bromination and fluorination reactions under controlled conditions. The reaction conditions usually involve the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves stringent quality control measures to maintain the high purity required for its applications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-fluoro-N4,5-dimethylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Bromo-8-fluoro-N4,5-dimethylquinoline-3,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-8-fluoro-N4,5-dimethylquinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate cellular processes, including signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-chloro-N4,5-dimethylquinoline-3,4-diamine
- 6-Bromo-8-fluoro-N4,5-dimethylquinoline-3,4-diamine
- This compound
Uniqueness
This compound stands out due to its unique combination of bromine and fluorine atoms, which confer distinct reactivity and selectivity properties. This makes it particularly valuable for specific applications where these characteristics are desired .
Properties
Molecular Formula |
C11H11BrFN3 |
---|---|
Molecular Weight |
284.13 g/mol |
IUPAC Name |
6-bromo-8-fluoro-4-N,5-dimethylquinoline-3,4-diamine |
InChI |
InChI=1S/C11H11BrFN3/c1-5-6(12)3-7(13)10-9(5)11(15-2)8(14)4-16-10/h3-4H,14H2,1-2H3,(H,15,16) |
InChI Key |
ZNVUOOUVTKXWMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=NC=C(C(=C12)NC)N)F)Br |
Origin of Product |
United States |
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